3,5-Dichlorophenylmagnesium bromide

Catalog No.
S1902755
CAS No.
82297-90-3
M.F
C6H3BrCl2Mg
M. Wt
250.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichlorophenylmagnesium bromide

CAS Number

82297-90-3

Product Name

3,5-Dichlorophenylmagnesium bromide

IUPAC Name

magnesium;1,3-dichlorobenzene-5-ide;bromide

Molecular Formula

C6H3BrCl2Mg

Molecular Weight

250.20 g/mol

InChI

InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

GCOUTRKHWIHCHT-UHFFFAOYSA-M

SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]

Canonical SMILES

C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-]

3,5-Dichlorophenylmagnesium bromide (C6H3BrCl2Mg) is an organometallic compound belonging to the class of Grignard reagents. It is typically encountered as a colorless to light yellow solution in a solvent like tetrahydrofuran (THF) []. Grignard reagents are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. 3,5-Dichlorophenylmagnesium bromide specifically introduces a 3,5-dichlorophenyl group (-C6H3BrCl2) into organic molecules [].


Molecular Structure Analysis

The key feature of 3,5-dichlorophenylmagnesium bromide is the presence of a magnesium (Mg) atom bonded to a 3,5-dichlorophenyl group (C6H3BrCl2) and a bromine (Br) atom. The Mg atom has a positive formal charge (+II) and forms a polar covalent bond with the relatively more electronegative Br atom. This polarity creates a partial negative charge on the carbon atom attached to Mg, making it nucleophilic (electron-donating). The two chlorine (Cl) atoms are positioned at the 3rd and 5th positions of the phenyl ring, deactivating the ring towards electrophilic aromatic substitution [].


Chemical Reactions Analysis

Synthesis

3,5-Dichlorophenylmagnesium bromide is typically synthesized from the reaction of magnesium metal with 1,3-dichloro-5-bromobenzene (3,5-dichlorobromobenzene) in an inert atmosphere like nitrogen using a solvent like THF [].

Mg  +  C6H3BrCl2 ->  C6H3BrCl2Mg  (THF)

Reactions

The primary application of 3,5-dichlorophenylmagnesium bromide is in the Grignard reaction. It reacts with various carbonyl compounds (aldehydes, ketones, esters, etc.) to form new carbon-carbon bonds. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, followed by protonation to yield an alcohol [].

For example, the reaction with formaldehyde (HCHO) produces 1,3-dichloro-5-phenylethanol:

C6H3BrCl2Mg (THF) + HCHO ->  (C6H3BrCl2CH2)OH (THF) + Mg(OH)Br

Physical And Chemical Properties Analysis

As 3,5-dichlorophenylmagnesium bromide is usually encountered as a solution, specific data on melting and boiling points is not readily available. However, due to its ionic character and presence of THF, it is likely to be a low melting point solid with a high boiling point. It is highly soluble in organic solvents like THF, diethyl ether, and dichloromethane but reacts violently with water [].

Mechanism of Action (Not Applicable)

3,5-Dichlorophenylmagnesium bromide does not have a biological function. Its mechanism of action lies in its ability to act as a nucleophile in organic synthesis.

3,5-Dichlorophenylmagnesium bromide is a hazardous compound due to several factors:

  • Flammability: The Grignard reagent solution is highly flammable and can ignite readily [].
  • Reactivity with Water: It reacts violently with water, releasing flammable hydrogen gas and potentially generating heat [].
  • Toxicity: Limited data suggests potential harm upon ingestion and skin contact. It may cause severe skin burns and eye damage [].

Hydrogen Bond Acceptor Count

2

Exact Mass

247.86456 g/mol

Monoisotopic Mass

247.86456 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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